molecular formula C8H15ClN2O2 B2798145 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride CAS No. 1598381-36-2

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride

Cat. No.: B2798145
CAS No.: 1598381-36-2
M. Wt: 206.67
InChI Key: UFBTXWAQKVRUBD-UHFFFAOYSA-N
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Description

1-Oxa-3,9-diazaspiro[55]undecan-2-one hydrochloride is a heterocyclic compound with the molecular formula C8H15ClN2O2 It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both amine and ester functional groups. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
  • 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one

Uniqueness

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms.

Properties

IUPAC Name

1-oxa-3,9-diazaspiro[5.5]undecan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c11-7-10-6-3-8(12-7)1-4-9-5-2-8;/h9H,1-6H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBTXWAQKVRUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC(=O)O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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